2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride is a complex organic compound belonging to the indolocarbazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride involves multiple steps, typically starting with the formation of the indole and carbazole cores. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as photoinitiators for 3D printing and antibacterial hydrogels
Mechanism of Action
The mechanism of action of 2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of protein kinases or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,12-dihydroindolo[3,2-a]carbazole: Known for its electrical and optical properties.
6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole: Used in the synthesis of photoinitiators and antibacterial hydrogels.
Uniqueness
2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
IUPAC Name |
2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3.ClH/c1-10-7-8-15-13(9-10)17-16(19-11(2)18-15)12-5-3-4-6-14(12)20-17;/h3-9,20H,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQENRUMMIUXRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC3=C2NC4=CC=CC=C43)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.